N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide
Description
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide is a complex organic compound that features a thiazole ring and a pyrrole ring. The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The pyrrole ring is a common structural motif in many biologically active molecules.
Properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-8(2)13-11(5-6-15-13)14(18)16-7-12-9(3)17-10(4)19-12/h5-6,8,15H,7H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIMATLXWAUMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)C2=C(NC=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide typically involves the formation of the thiazole and pyrrole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring . The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrole ring can intercalate into DNA, affecting gene expression and cell proliferation . These interactions can lead to antimicrobial, antifungal, anti-inflammatory, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities, including antimicrobial and anti-inflammatory properties.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxamides are known for their anticancer and anti-inflammatory activities.
Uniqueness
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide is unique due to the combination of the thiazole and pyrrole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
